Diethyl 4-methylenecyclohexane-1,1-dicarboxylate

Übersicht

Beschreibung

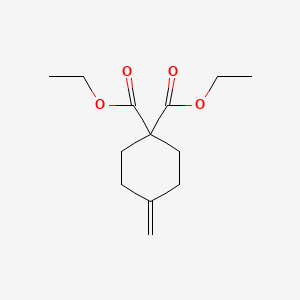

Diethyl 4-methylenecyclohexane-1,1-dicarboxylate is an organic compound with the molecular formula C13H20O4. It is a derivative of cyclohexane, featuring two ester groups and a methylene group attached to the cyclohexane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Diethyl 4-methylenecyclohexane-1,1-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with diethyl malonate in the presence of a base, followed by a dehydration step to introduce the methylene group. The reaction typically requires an inert atmosphere and temperatures ranging from 50°C to 100°C .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous processes. These methods utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and purity. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl 4-methylenecyclohexane-1,1-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form diethyl 4-oxocyclohexane-1,1-dicarboxylate.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The methylene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed.

Major Products

Oxidation: Diethyl 4-oxocyclohexane-1,1-dicarboxylate.

Reduction: Diethyl 4-hydroxycyclohexane-1,1-dicarboxylate.

Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Diethyl 4-methylenecyclohexane-1,1-dicarboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Wirkmechanismus

The mechanism of action of diethyl 4-methylenecyclohexane-1,1-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the reaction conditions. Its ester groups and methylene group play crucial roles in its reactivity and interactions with other molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Diethyl cyclohexane-1,1-dicarboxylate: Lacks the methylene group, resulting in different reactivity.

Dimethyl cyclohexane-1,4-dicarboxylate: Features ester groups at different positions on the cyclohexane ring.

Diethyl 4-oxocyclohexane-1,1-dicarboxylate: An oxidized derivative of diethyl 4-methylenecyclohexane-1,1-dicarboxylate.

Uniqueness

This compound is unique due to the presence of the methylene group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various chemical and industrial applications .

Biologische Aktivität

Diethyl 4-methylenecyclohexane-1,1-dicarboxylate (CAS No. 1354932-11-8) is an organic compound with potential biological activities that warrant detailed investigation. This article explores its biological activity, including antibacterial properties, cytotoxicity, and potential therapeutic applications based on available research findings.

- Molecular Formula : C13H20O4

- Molecular Weight : 240.29 g/mol

- Purity : ≥97%

The compound is classified as a dicarboxylate ester and has been noted for its structural features that may influence its biological interactions.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to this compound. For instance, complexes derived from similar dicarboxylates have shown significant antibacterial effects against various bacterial strains.

Case Study: Antibacterial Complexes

A study involving the synthesis of platinum(II) and palladium(II) complexes with dicarboxylate ligands demonstrated notable antibacterial activity. The results indicated that at a concentration of 1000 µg/ml, certain complexes exhibited the ability to kill bacteria effectively. Notably, complex III showed an inhibition zone of 27 mm against specific bacterial strains, suggesting a strong antibacterial potential .

| Complex | Inhibition Zone (mm) | Active Against |

|---|---|---|

| I | 20 | S. aureus |

| II | 15 | E. coli |

| III | 27 | P. aeruginosa |

| IV | 22 | K. pneumoniae |

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of this compound. Preliminary studies suggest that derivatives of this compound may exhibit varying degrees of cytotoxic effects on cancer cell lines.

Research Findings

In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells while exhibiting low toxicity in normal cells. This selectivity is essential for developing potential anticancer agents.

The biological activity of this compound may be attributed to its ability to interact with cellular membranes and disrupt metabolic processes within bacterial cells or cancerous tissues. The presence of the methylene group in its structure could enhance lipophilicity, facilitating membrane penetration and subsequent biological effects.

Potential Therapeutic Applications

Given its antibacterial properties and observed cytotoxicity against cancer cells, this compound could be explored further for:

- Antibacterial formulations : Targeting resistant bacterial strains.

- Anticancer therapies : Developing selective agents for specific cancer types.

Eigenschaften

IUPAC Name |

diethyl 4-methylidenecyclohexane-1,1-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O4/c1-4-16-11(14)13(12(15)17-5-2)8-6-10(3)7-9-13/h3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMPRDFXZGFZXDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCC(=C)CC1)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.